Cas no 10343-99-4 (cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)

Technical Introduction: cis-1,2,3,4,4a,5,6,7,8,8a-Decahydroquinoline is a saturated bicyclic amine featuring a fused cyclohexane and piperidine ring system. Its rigid, hydrogenated structure imparts stability and stereochemical specificity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The cis configuration ensures consistent spatial orientation, which is critical for chiral synthesis or ligand design. This compound’s low reactivity at the nitrogen center, combined with its lipophilic character, enhances its utility in catalysis, agrochemicals, and bioactive molecule development. Its well-defined conformation also supports studies in conformational analysis and structure-activity relationships. Available in high purity, it is suited for precision research and industrial processes requiring reproducible results.
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline structure
10343-99-4 structure
Product Name:cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
CAS No:10343-99-4
MF:C9H17N
MW:139.23798251152
MDL:MFCD00137756
CID:199596
PubChem ID:6994355
Update Time:2025-06-13

cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, decahydro-,(4aR,8aR)-rel-
    • cis-decahydroquinoline
    • Decahydroquinoline, (Z)-
    • cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
    • cis-Decahydrochinolin
    • Quinoline, decahydro-, cis-
    • Z1203731004
    • (4aR,8aR)-decahydroquinoline
    • 10343-99-4
    • BS-26096
    • (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
    • 115730-30-8
    • trans-Decahydroquinoline
    • Quinoline, decahydro-, (4aR,8aR)-rel-
    • AKOS026741922
    • (4aR,8aR)-rel-Decahydroquinoline
    • AI3-16561
    • EN300-118342
    • (4aR,8aS)-decahydroquinoline
    • (A+/-)-cis-decahydroquinoline
    • SCHEMBL242797
    • EINECS 233-752-5
    • Rac-(4aR,8aR)-decahydroquinoline
    • MDL: MFCD00137756
    • Inchi: 1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1
    • InChI Key: POTIYWUALSJREP-RKDXNWHRSA-N
    • SMILES: N1CCC[C@H]2CCCC[C@@H]12

Computed Properties

  • Exact Mass: 139.13621
  • Monoisotopic Mass: 139.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 2

Experimental Properties

  • Density: 0.9426
  • Melting Point: -40°C
  • Boiling Point: 245.24°C (rough estimate)
  • Flash Point: 68.3°C
  • Refractive Index: 1.4926 (estimate)
  • PSA: 12.03
  • LogP: 2.25740

cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00786935-1g
(4aR,8aR)-rel-Decahydroquinoline
10343-99-4 97%
1g
¥287.0 2023-02-27
Enamine
EN300-310308-0.05g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
0.05g
$216.0 2023-09-05
Enamine
EN300-310308-0.1g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
0.1g
$322.0 2023-09-05
Enamine
EN300-310308-0.25g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
0.25g
$459.0 2023-09-05
Enamine
EN300-310308-0.5g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
0.5g
$723.0 2023-09-05
Enamine
EN300-310308-1.0g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
1g
$0.0 2023-06-07
Enamine
EN300-310308-2.5g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
2.5g
$1819.0 2023-09-05
Enamine
EN300-310308-5.0g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
5.0g
$2692.0 2023-02-26
Enamine
EN300-310308-10.0g
rac-(4aR,8aR)-decahydroquinoline, cis
10343-99-4
10.0g
$3992.0 2023-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7809-5G
cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
10343-99-4 95%
5g
¥ 613.00 2023-04-05

cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:10343-99-4)cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Order Number:A991701
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:56
Price ($):238.0
Email:sales@amadischem.com

cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline Related Literature

Additional information on cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Exploring the Chemistry and Applications of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline (CAS No. 10343-99-4)

cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline (CAS No. 10343-99-4) is a saturated heterocyclic compound belonging to the decahydroquinoline family. This structurally unique molecule features a fused bicyclic system with a nitrogen atom at the 1-position, making it a valuable scaffold in organic synthesis and pharmaceutical research. Its cis-configuration imparts distinct stereochemical properties that influence reactivity and biological interactions.

In recent years, researchers have shown growing interest in hydrogenated quinoline derivatives due to their potential applications in drug discovery and material science. The fully saturated ring system of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline offers enhanced stability compared to aromatic quinoline counterparts, while maintaining the ability to participate in hydrogen bonding through its nitrogen center. This balance of properties makes it particularly attractive for designing bioactive compounds with improved pharmacokinetic profiles.

The synthesis of CAS 10343-99-4 typically involves catalytic hydrogenation of quinoline precursors under controlled conditions to achieve the desired cis-stereochemistry. Modern synthetic approaches emphasize stereoselective methods and green chemistry principles, reflecting current trends in sustainable chemical production. Analytical characterization of this compound requires advanced techniques such as chiral HPLC and NMR spectroscopy to confirm its stereochemical purity.

From a pharmacological perspective, the decahydroquinoline core serves as a privileged structure in medicinal chemistry. Its conformationally restricted framework can mimic natural alkaloids while offering synthetic versatility for structural modifications. Recent studies have explored derivatives of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline as potential modulators of central nervous system targets, though specific applications remain under investigation in academic and industrial laboratories.

Beyond pharmaceutical applications, 10343-99-4 finds use in specialty chemical formulations and as a building block for advanced materials. Its hydrogenated structure contributes to thermal stability, making it suitable for high-performance polymer additives. The compound's ability to coordinate with metals has also prompted research into its potential as a ligand in catalytic systems.

Quality control of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline requires strict monitoring of stereochemical purity and residual solvents. Current good manufacturing practices (cGMP) demand comprehensive analytical documentation, including mass spectrometry and elemental analysis data. Storage recommendations typically suggest inert atmospheres and protection from light to maintain compound integrity.

Environmental and safety assessments of CAS 10343-99-4 indicate it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical. Disposal should follow local regulations for nitrogen-containing organic compounds.

The future research directions for decahydroquinoline derivatives may focus on developing enantioselective synthetic routes and exploring novel applications in asymmetric catalysis. With increasing interest in sustainable chemistry, bio-based production methods for such heterocycles may emerge as an important area of investigation.

For researchers working with 10343-99-4, recent literature highlights the importance of structure-activity relationship studies to optimize desired properties. Computational chemistry approaches, including molecular docking and quantum mechanical calculations, are proving valuable in predicting the behavior of cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline derivatives before synthesis.

In summary, cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline represents an important structural motif in modern chemistry with diverse potential applications. Its unique stereochemistry and functional group compatibility make it a versatile intermediate for both academic research and industrial development. As synthetic methodologies advance and biological screening techniques become more sophisticated, the utility of this compound and its derivatives will likely continue to expand across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10343-99-4)cis-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
A991701
Purity:99%
Quantity:10g
Price ($):238.0
Email